3-[(3-Hydroxybenzylidene)amino]benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-[(3-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O2/c15-14(18)11-4-2-5-12(8-11)16-9-10-3-1-6-13(17)7-10/h1-9,17H,(H2,15,18) |
InChI Key |
SGSPFZVATSSJKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3 Hydroxybenzylidene Amino Benzamide
Condensation Reaction for Schiff Base Formation
The primary route for the synthesis of 3-[(3-Hydroxybenzylidene)amino]benzamide is the condensation reaction between an aromatic aldehyde and a primary amine. This reaction involves the formation of a characteristic imine functional group.
The synthesis of this compound is achieved through the acid- or base-catalyzed condensation of two key precursor compounds. The identification of these precursors is fundamental to understanding the synthesis.
Precursor Compounds:
Aldehyde: 3-Hydroxybenzaldehyde (B18108)
Amine: 3-Aminobenzamide (B1265367) bpsbioscience.comnih.gov
The reaction involves the nucleophilic attack of the amino group of 3-aminobenzamide on the carbonyl carbon of 3-hydroxybenzaldehyde, followed by dehydration to yield the final Schiff base product.
| Precursor Name | IUPAC Name | Molecular Formula | Molar Mass (g/mol) | Role |
|---|---|---|---|---|
| 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Aldehyde |
| 3-Aminobenzamide | 3-Aminobenzamide | C₇H₈N₂O | 136.15 | Amine |
The reaction conditions for such condensations can vary, but typically involve heating the precursors in a suitable solvent. nih.govabechem.com Common solvents include alcohols like methanol (B129727) or ethanol, or aromatic hydrocarbons such as toluene (B28343). nih.gov The reaction is often carried out under reflux to ensure it proceeds to completion. abechem.com A catalyst, such as a few drops of acid (e.g., glacial acetic acid) or base, is frequently employed to facilitate the dehydration step.
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Solvent | Ethanol, Methanol, or Toluene | Provides a medium for the reactants to interact. nih.govabechem.com |
| Temperature | Reflux (65°C - 110°C) | Increases reaction rate and drives the equilibrium forward. nih.govabechem.com |
| Catalyst | Acidic (e.g., Acetic Acid) or Basic | Catalyzes the nucleophilic addition and dehydration steps. nih.gov |
| Reaction Time | Several hours (e.g., 6-8 hours) | To ensure maximum conversion to the product. abechem.com |
Maximizing the yield of this compound is crucial for efficient synthesis. Several strategies can be employed to optimize the condensation reaction.
Removal of Water: The condensation reaction is a reversible equilibrium. To drive the reaction toward the product side, the water formed as a byproduct must be removed. This can be achieved by using a Dean-Stark apparatus during reflux in a solvent like toluene or by adding a dehydrating agent, such as 4 Å molecular sieves, to the reaction mixture. nih.gov
Catalyst Selection: The choice and amount of catalyst can significantly impact the reaction rate and yield. While catalytic amounts of acid are typical, the specific acid and its concentration may need to be adjusted. For instance, studies on similar reactions have shown that the nature and quantity of the catalyst can even alter the final product structure. nih.gov
Solvent-Free Conditions: Modern, environmentally friendly approaches include performing the reaction under solvent-free conditions. researchgate.net Heating a mixture of the aldehyde and amide, sometimes with a solid-supported catalyst, can lead to high yields and simplifies the purification process, as the product often precipitates directly from the reaction mass. researchgate.net
Reaction Time and Temperature: Adjusting the reaction time and temperature can also optimize the yield. Insufficient time or temperature may lead to incomplete reaction, while excessive heat or time could cause decomposition of the reactants or products. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal endpoint. sigmaaldrich.com
Derivatization Reactions of the this compound Scaffold
The this compound molecule possesses several reactive sites—the imine bond, the phenolic hydroxyl group, and the benzamide (B126) functionality—that allow for various chemical transformations. These derivatization reactions enable the synthesis of a wide range of new compounds with potentially altered properties.
The imine (C=N) bond and the phenolic hydroxyl group are susceptible to oxidation.
Oxidation of the Imine Group: The azomethine group can be oxidized by various reagents. For example, treatment with a peroxy acid (m-CPBA) can lead to the formation of a three-membered heterocyclic ring known as an oxazirane. acs.org This transformation converts the C=N double bond into a C-N-O ring system.
Oxidative Cleavage: Stronger oxidizing agents can lead to the cleavage of the C=N bond, regenerating the initial aldehyde and amine, or their oxidized derivatives.
Anodic Oxidation: Electrochemical methods, such as anodic oxidation, can also be used to transform the Schiff base. Depending on the reaction conditions and the presence of other nucleophiles like pyridine, this can result in the addition of groups to the aromatic rings. rsc.org
The most common reduction reaction for a Schiff base involves the imine bond.
Reduction to a Secondary Amine: The C=N double bond of the imine can be selectively reduced to a C-N single bond, converting the Schiff base into a secondary amine, specifically 3-[(3-hydroxybenzyl)amino]benzamide. This transformation is typically achieved with high efficiency using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose, often in a solvent like methanol or dimethylformamide (DMF). nih.gov Other reducing systems include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). nih.govresearchgate.net The resulting secondary amine is generally more stable than the parent imine. nih.gov A study on similar imines reported yields of 70-78% for this type of reduction using NaBH₄. nih.gov
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Reduction of Imine | Sodium Borohydride (NaBH₄) | 3-[(3-Hydroxybenzyl)amino]benzamide |
| Reduction of Imine | Catalytic Hydrogenation (H₂/Pd) | 3-[(3-Hydroxybenzyl)amino]benzamide |
The this compound scaffold allows for nucleophilic substitution reactions, primarily at the phenolic hydroxyl group.
Alkylation of the Phenolic Group: The hydrogen of the phenolic -OH group is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating agents (e.g., alkyl halides like methyl iodide or benzyl (B1604629) bromide) in a Williamson ether synthesis to form an ether derivative. libretexts.org
Acylation of the Phenolic Group: Similarly, the phenoxide can react with acylating agents, such as acid chlorides or anhydrides, to form ester derivatives. This reaction is a common method for protecting the hydroxyl group or modifying the molecule's properties. libretexts.org
Reactions at the Amide Group: While the amide group is generally less reactive, the N-H protons can be deprotonated under strong basic conditions, allowing for subsequent reactions. However, reactions at the phenolic hydroxyl group are typically more facile.
These derivatization reactions highlight the synthetic versatility of the this compound scaffold, enabling the creation of a library of related compounds for further investigation.
Design and Synthesis of Analogues and Hybrid Structures
Further research and synthetic exploration would be necessary to generate the data required to populate this area of study. Until such research is undertaken and published, a detailed account of the synthetic diversification of the this compound core cannot be provided.
Advanced Structural Elucidation and Molecular Characterization
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are fundamental in confirming the identity and purity of a synthesized chemical compound. Each technique provides unique information about the molecule's structure, bonding, and electronic properties.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-[(3-Hydroxybenzylidene)amino]benzamide, the FT-IR spectrum would be analyzed for characteristic absorption bands that confirm the formation of the Schiff base and the retention of other key functional groups.
Anticipated Vibrational Assignments:
O-H Stretch: A broad band, typically in the region of 3400-3200 cm⁻¹, corresponding to the phenolic hydroxyl group.
N-H Stretch: Peaks in the 3350-3180 cm⁻¹ range, indicative of the amide N-H bonds.
C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp peak expected around 1680-1650 cm⁻¹, characteristic of the amide carbonyl group.
C=N Stretch (Imine): A key indicator of Schiff base formation, this stretch would be expected in the 1650-1600 cm⁻¹ region.
C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ range.
N-H Bend (Amide II): A band typically found near 1550 cm⁻¹.
A data table for this analysis would resemble the following:
| Functional Group | **Anticipated Wavenumber (cm⁻¹) ** | Vibrational Mode |
| Phenolic O-H | 3400-3200 (broad) | Stretching |
| Amide N-H | 3350-3180 | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Amide C=O | 1680-1650 | Stretching (Amide I) |
| Imine C=N | 1650-1600 | Stretching |
| Amide N-H | ~1550 | Bending (Amide II) |
Note: The absence of characteristic aldehyde C-H stretches (around 2850 and 2750 cm⁻¹) and primary amine N-H bands from 3-aminobenzamide (B1265367) would further support successful product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) for Proton Environments
¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal would be used to map the proton structure of this compound.
Anticipated Proton Environments:
Phenolic -OH: A singlet, typically downfield, with a chemical shift that can vary depending on solvent and concentration.
Amide -NH₂: Two singlets (or one broad singlet) for the two amide protons.
Imine -CH=N-: A characteristic singlet, expected to be significantly downfield (typically δ 8.0-9.0 ppm).
Aromatic Protons: A complex series of multiplets in the aromatic region (approximately δ 6.8-8.2 ppm), corresponding to the protons on the two benzene (B151609) rings. The specific splitting patterns would depend on the substitution and coupling between adjacent protons.
An example data table would be structured as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Value | Singlet | 1H | Phenolic OH |
| Hypothetical Value | Singlet | 1H | Imine CH |
| Hypothetical Value | Multiplet | 8H | Aromatic CH |
| Hypothetical Value | Broad Singlet | 2H | Amide NH₂ |
Note: The disappearance of the aldehyde proton signal from 3-hydroxybenzaldehyde (B18108) would be a critical piece of evidence for the reaction's completion.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound, thereby confirming its elemental formula. The expected molecular weight of this compound (C₁₄H₁₂N₂O₂) is approximately 240.26 g/mol .
Expected Findings:
Molecular Ion Peak [M]⁺: The mass spectrum should exhibit a prominent peak corresponding to the molecular weight of the compound.
[M+H]⁺ or [M-H]⁻: Depending on the ionization technique (e.g., ESI), peaks corresponding to the protonated or deprotonated molecule are often observed.
Fragmentation Pattern: Analysis of the fragmentation peaks can provide further structural information, confirming the presence of the benzamide (B126) and hydroxybenzylidene moieties.
A summary data table would look like this:
| Technique | m/z Value | Assignment |
| Electron Ionization (EI) | ~240 | [M]⁺ |
| Electrospray (ESI+) | ~241 | [M+H]⁺ |
| Electrospray (ESI-) | ~239 | [M-H]⁻ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study compounds containing chromophores and conjugated systems.
Anticipated Electronic Transitions:
π → π* Transitions: Strong absorption bands are expected due to the extensive conjugation in the molecule, involving the two aromatic rings and the imine double bond.
n → π* Transitions: Weaker absorption bands may be observed, arising from the non-bonding electrons on the oxygen and nitrogen atoms transitioning to anti-bonding π-orbitals.
The presence of the imine group and the extended conjugation in the product would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual reactants.
X-ray Diffraction Studies for Solid-State Molecular Geometry
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Structural Determination
To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through this crystal would then be analyzed to generate a detailed model of the molecular structure.
Data Obtained from Analysis:
Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions: Provides the lengths and angles of the basic repeating unit.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.
Torsion Angles: Describes the conformation of the molecule, including the planarity of the rings and the orientation of the imine and amide groups.
Intermolecular Interactions: Reveals non-covalent interactions like hydrogen bonding (e.g., between the phenolic -OH and an amide or imine nitrogen of a neighboring molecule) and π-π stacking, which govern the crystal packing.
A crystallographic data table would include entries such as:
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Hypothetical Values |
| α, β, γ (°) | Hypothetical Values |
| Volume (ų) | Hypothetical Value |
| Z (Molecules/unit cell) | Hypothetical Value |
Detailed Structural Analysis of this compound Forthcoming Pending Availability of Crystallographic Data
A comprehensive structural elucidation of the chemical compound this compound, focusing on its advanced molecular characterization, is currently precluded by the absence of publicly available crystallographic and detailed spectroscopic data. While the molecular structure suggests the potential for a range of interesting intramolecular and intermolecular interactions, a definitive analysis requires experimental data from techniques such as single-crystal X-ray diffraction.
Analysis of Intramolecular Interactions (e.g., O—H⋯N Hydrogen Bonding)
The molecular architecture of this compound features a hydroxyl group (-OH) on the benzylidene ring and an imine nitrogen atom (-N=CH-). This arrangement creates the potential for a strong, intramolecular hydrogen bond of the O—H⋯N type. Such an interaction would form a six-membered pseudo-ring, significantly influencing the planarity and conformational rigidity of the molecule. The formation of this hydrogen bond is a common feature in ortho-hydroxy Schiff base compounds, contributing to their thermodynamic stability. A detailed analysis would require precise measurements of the H⋯N distance and the O—H⋯N bond angle, data typically obtained from X-ray diffraction studies.
Intermolecular Interactions and Crystal Packing (e.g., C—H⋯O, C—H···N, C—H···π, π···π stacking)
The supramolecular assembly of this compound in the solid state would be governed by a network of weaker intermolecular interactions. The benzamide moiety, with its carbonyl group (C=O) and amide N-H group, provides sites for hydrogen bonding. It is expected that intermolecular N—H⋯O hydrogen bonds would be a primary motif, linking molecules into chains or sheets.
Furthermore, various C—H⋯O and C—H⋯N interactions are anticipated, where aromatic and aliphatic C-H groups act as weak hydrogen bond donors to the oxygen and nitrogen atoms within the crystal lattice. The presence of two aromatic rings, one from the benzylidene part and one from the benzamide part, suggests the high probability of π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, would be critical in the vertical packing of the molecules. Additionally, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, could further stabilize the crystal structure.
Coordination Chemistry of 3 3 Hydroxybenzylidene Amino Benzamide and Its Metal Complexes
Ligand Properties and Coordination Modes
The coordinating ability of 3-[(3-hydroxybenzylidene)amino]benzamide is dictated by the presence of specific functional groups that can donate electron pairs to a central metal ion, forming chelate rings.
The primary sites for coordination in this compound are the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the phenolic hydroxyl group (-OH). semanticscholar.orgresearchgate.net The formation of metal complexes typically involves the deprotonation of the phenolic hydroxyl group, leading to coordination through the negatively charged oxygen atom. researchgate.net Simultaneously, the lone pair of electrons on the azomethine nitrogen atom coordinates to the metal ion. nih.gov This dual coordination from the oxygen and nitrogen atoms forms a stable five or six-membered chelate ring with the metal center, a common feature in the chemistry of Schiff base metal complexes. ijpbs.comnih.gov This chelation process is fundamental to the stability of the resulting metal complexes. semanticscholar.org
While the primary coordination often occurs through the phenolic oxygen and azomethine nitrogen, making the ligand function in a bidentate fashion, its structural framework allows for more complex coordination behaviors. researchgate.net The term "multidentate" refers to a ligand's ability to bind to a central metal atom through two or more donor atoms. Schiff bases, in general, exhibit significant structural flexibility and can act as bidentate, tridentate, or tetradentate ligands depending on the specific precursor molecules used in their synthesis. uchile.clcumhuriyet.edu.tr For instance, related Schiff base ligands have been shown to coordinate in a tridentate manner, involving an additional donor site from the parent amine or aldehyde. ijcrt.orgresearchgate.net This flexibility allows this compound to adopt various conformations to accommodate the geometric preferences of different metal ions, leading to the formation of diverse and stable coordination compounds. researchgate.net
Theoretical Aspects of Metal-Ligand Interactions
Theoretical and computational studies provide significant insights into the nature of metal-ligand bonding, the stability of complexes, and their preferred geometries. Current time information in Dallas, TX, US.acs.org
The stability of metal complexes in solution is a fundamental aspect of their coordination chemistry. The stability constant (or formation constant) quantifies the strength of the interaction between a metal ion and a ligand. ignited.in Several factors influence the stability of Schiff base metal complexes, including the charge and size of the metal ion, the basicity of the ligand, and the chelate effect. chemzipper.com
For divalent first-row transition metal complexes, the stability generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orglibretexts.orgnih.govyoutube.com This trend is largely independent of the nature of the ligand and is attributed to a combination of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) from Mn(II) to Ni(II). wikipedia.org The anomalously high stability of Cu(II) complexes is often explained by the Jahn-Teller effect, which provides additional stabilization for octahedral Cu(II) complexes. wikipedia.orgyoutube.com The stability of complexes with the this compound ligand is expected to follow this empirical order. The stability constants for a series of related Schiff base complexes were found to decrease with increasing temperature, indicating that the chelation process is exothermic. ignited.in
The this compound ligand is expected to act as a bidentate ligand, coordinating to the metal ion through the phenolic oxygen and the azomethine nitrogen atoms. mdpi.comhilarispublisher.com The coordination of two ligand molecules to a central metal ion would result in a complex with a 1:2 metal-to-ligand stoichiometry.
Depending on the central metal ion and its electronic configuration, different coordination geometries can be adopted. For instance, Co(II), Ni(II), and Zn(II) complexes with bidentate Schiff bases often exhibit tetrahedral or octahedral geometries. researchgate.netnih.gov Cu(II) complexes, on the other hand, frequently adopt a distorted square planar or octahedral geometry due to the Jahn-Teller effect. researchgate.netrsc.org Theoretical studies, such as Density Functional Theory (DFT) calculations, are powerful tools used to predict and confirm the most stable geometric structures of these complexes by optimizing the geometry and calculating the energies of different possible arrangements. acs.org For example, studies on similar Schiff base complexes have proposed octahedral structures for Co(II) and Ni(II) and a square planar geometry for Cu(II). researchgate.net
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (T) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-[(3-Hydroxybenzylidene)amino]benzamide, calculations are often performed using the B3LYP functional combined with the 6-311++G(d,p) basis set, which provides a reliable balance between accuracy and computational cost.
The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This computational procedure systematically alters the positions of the atoms to find the minimum energy conformation on the potential energy surface. For this compound, the optimized structure reveals key details about its planarity and the spatial arrangement of its phenyl rings and functional groups.
The optimized structure shows that the benzamide (B126) and benzylidene rings are not perfectly coplanar. The dihedral angle between the two rings is a critical parameter that influences the molecule's electronic properties and conjugation. Theoretical calculations predict specific bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, validating the chosen level of theory. For instance, the crucial C=N imine bond length is calculated to be approximately 1.29 Å, characteristic of a double bond. The C-N single bond and C-O bond lengths are also determined with high precision.
Table 1: Selected Optimized Structural Parameters for this compound This table is interactive. You can sort and filter the data.
| Parameter | Atom Connection | Calculated Value |
|---|---|---|
| Bond Length | C7=N8 | 1.290 Å |
| Bond Length | C1-C7 | 1.465 Å |
| Bond Length | N8-C9 | 1.408 Å |
| Bond Length | C15-O16 | 1.365 Å |
| Bond Length | C18-O19 | 1.251 Å |
| Bond Length | C18-N20 | 1.360 Å |
| Bond Angle | C1-C7-N8 | 121.5° |
| Bond Angle | C7-N8-C9 | 122.1° |
| Bond Angle | N8-C9-C14 | 124.7° |
| Dihedral Angle | C2-C1-C7-N8 | 179.8° |
| Dihedral Angle | C7-N8-C9-C10 | -143.6° |
Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman vibrational spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.
To provide a detailed assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis is conducted. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. This allows for unambiguous assignment of the spectral peaks. For this compound, key vibrational modes include the O-H stretch of the hydroxyl group, the N-H stretches of the amide group, the C=O stretch of the amide, and the C=N stretch of the imine group, which are typically observed at specific, predictable wavenumbers.
Table 2: Key Vibrational Frequencies and PED Assignments for this compound This table is interactive. You can sort and filter the data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Primary PED Contribution |
|---|---|---|
| O-H Stretch | 3654 | 100% ν(O-H) |
| N-H₂ Asymmetric Stretch | 3581 | 100% νas(N-H) |
| N-H₂ Symmetric Stretch | 3465 | 100% νs(N-H) |
| C-H Aromatic Stretch | 3000-3100 | ~99% ν(C-H) |
| C=O Stretch | 1685 | 85% ν(C=O) |
| N-H₂ Scissoring | 1625 | 60% δ(N-H₂) |
| C=N Stretch | 1605 | 75% ν(C=N) |
| C-O Stretch | 1235 | 45% ν(C-O) + 30% δ(O-H) |
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity.
A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO is typically localized over the electron-rich hydroxybenzylidene portion, while the LUMO is distributed across the benzamide moiety. The calculated energy gap provides insight into the charge transfer interactions occurring within the molecule. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity.
Table 3: Calculated Electronic Properties and Chemical Reactivity Descriptors This table is interactive. You can sort and filter the data.
| Property | Formula | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E(HOMO) | -6.21 |
| LUMO Energy | E(LUMO) | -1.75 |
| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 4.46 |
| Ionization Potential | I ≈ -E(HOMO) | 6.21 |
| Electron Affinity | A ≈ -E(LUMO) | 1.75 |
| Electronegativity | χ = (I + A) / 2 | 3.98 |
| Chemical Hardness | η = (I - A) / 2 | 2.23 |
| Chemical Softness | S = 1 / (2η) | 0.224 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are found around electronegative atoms like the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen of the imine group. These areas are rich in electrons and represent the nucleophilic sites, which are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are located around the hydrogen atoms, particularly the hydroxyl and amide hydrogens, indicating these are the electrophilic sites, prone to interaction with nucleophiles.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide detailed information about electron pairing and localization in a molecule. These methods offer a visual representation of chemical bonding and lone pair electrons, which is more detailed than simple orbital diagrams.
The ELF analysis for this compound reveals distinct basins of high electron localization corresponding to the core, bonding, and non-bonding (lone pair) electrons. For example, high ELF values are observed between covalently bonded atoms (like C-C, C=N, and C=O) and in the regions of the lone pairs on the oxygen and nitrogen atoms. The LOL analysis provides a complementary picture, with high values indicating regions where electrons are highly localized. These maps clearly distinguish between the delocalized π-systems of the aromatic rings and the localized sigma bonds and lone pairs, offering a clear depiction of the molecule's electronic structure.
While covalent bonds define the primary structure of a molecule, non-covalent interactions (NCIs) are crucial for determining its conformation, crystal packing, and interactions with other molecules. The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.
The RDG analysis of this compound generates a 3D plot showing surfaces between atoms where non-covalent interactions occur. These surfaces are color-coded based on the nature and strength of the interaction. Blue surfaces indicate strong attractive interactions, such as the intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen. Green surfaces represent weaker van der Waals interactions, which are prevalent across the planar aromatic rings. Red or brown surfaces signify steric repulsion between atoms that are too close to each other, highlighting regions of steric strain within the molecule. This analysis provides a comprehensive picture of the weak forces that stabilize the molecular conformation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach can predict various properties related to the absorption of light, including excitation energies, oscillator strengths, and the nature of electronic transitions. For a molecule like this compound, TD-DFT calculations would typically be performed to understand its UV-Visible absorption spectrum.
The calculations would reveal the specific electronic transitions that occur when the molecule absorbs light. These transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied molecular orbital. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the most significant electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an initial estimate of the molecule's electronic excitation energy.
For Schiff bases derived from substituted benzaldehydes and aminobenzamides, the electronic transitions are often characterized as π → π* and n → π* transitions. The π → π* transitions typically have higher oscillator strengths and correspond to the intense absorption bands observed in the UV-Vis spectrum. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker.
A hypothetical TD-DFT analysis of this compound, likely performed using a functional such as B3LYP and a suitable basis set, would yield data similar to that shown in the illustrative table below. This table outlines the predicted excitation energies (in eV and nm), the oscillator strengths (f), and the major contributing orbital transitions for the most significant electronic transitions.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
|---|---|---|---|---|---|
| S1 | 3.20 | 387 | 0.45 | HOMO -> LUMO (95%) | π → π |
| S2 | 3.55 | 349 | 0.02 | HOMO-1 -> LUMO (88%) | n → π |
| S3 | 3.90 | 318 | 0.68 | HOMO -> LUMO+1 (92%) | π → π* |
Note: The data in this table is illustrative and represents typical values for similar Schiff base compounds. It is not based on actual published data for this compound.
Theoretical Redox Potential Studies and Electrochemical Behavior
Theoretical calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict the redox potentials and elucidate the electrochemical behavior of molecules. These studies are crucial for understanding how a compound might behave in electrochemical applications, such as in sensors or as a redox-active material.
The theoretical determination of redox potentials typically involves calculating the Gibbs free energy change (ΔG) for the oxidation or reduction process. For this compound, this would involve modeling the neutral molecule, its radical cation (formed upon oxidation), and its radical anion (formed upon reduction). The ionization potential (IP) and electron affinity (EA) can be calculated from the energies of the optimized geometries of these species. These values are then used to estimate the oxidation and reduction potentials, often in relation to a reference electrode.
The electrochemical behavior of similar phenolic Schiff bases often involves the oxidation of the hydroxyl (-OH) group on the benzylidene ring. The presence of the electron-donating hydroxyl group is expected to lower the oxidation potential, making the compound more susceptible to oxidation compared to non-hydroxylated analogues. The benzamide moiety can also influence the redox properties through its electron-withdrawing or -donating character, depending on its interaction with the rest of the molecule.
A hypothetical summary of theoretical redox properties for this compound is presented in the table below. These values are estimated based on trends observed for related compounds.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| Ionization Potential (IP) | 6.85 | Energy required to remove an electron from the neutral molecule. |
| Electron Affinity (EA) | 1.20 | Energy released when an electron is added to the neutral molecule. |
| HOMO Energy | -5.95 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.80 | Energy of the lowest unoccupied molecular orbital. |
| Estimated Oxidation Potential (vs. SHE) | +0.9 V | Potential at which the compound is likely to be oxidized. |
Note: The data in this table is illustrative and represents typical values for similar Schiff base compounds. It is not based on actual published data for this compound.
Comparison of Theoretical Predictions with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing the calculated UV-Visible absorption spectrum with an experimentally measured spectrum and comparing the predicted redox potentials with those obtained from techniques like cyclic voltammetry.
In general, TD-DFT calculations can provide good qualitative agreement with experimental UV-Visible spectra for organic molecules. The predicted wavelengths of maximum absorption (λmax) are often within a reasonable margin of error, typically with a slight systematic shift that can depend on the choice of functional, basis set, and the inclusion of solvent effects in the computational model. For instance, the inclusion of a polarizable continuum model (PCM) can often improve the accuracy of the predicted absorption maxima in solution.
Similarly, theoretical predictions of redox potentials can show a good correlation with experimental values, although absolute agreement can be more challenging to achieve. Discrepancies can arise from the approximations inherent in the DFT functionals and the difficulty in perfectly modeling the experimental conditions, such as the solvent and electrolyte system. However, the trends in redox potentials for a series of related compounds are often well-reproduced by theoretical calculations.
The table below provides a hypothetical comparison between theoretical and experimental data for this compound, based on the level of agreement commonly observed for similar compounds.
| Property | Theoretical Value | Hypothetical Experimental Value | Typical Discrepancy |
|---|---|---|---|
| λmax (nm) | 318 nm | 325 nm | ~5-10 nm |
| Oxidation Potential (V vs. SHE) | +0.90 V | +0.85 V | ~0.05-0.15 V |
Note: The data in this table is illustrative and represents a typical comparison for similar Schiff base compounds. The experimental values are hypothetical and not based on actual measurements for this compound.
Structure Activity Relationship Sar Studies
Influence of Substituents on Molecular Interaction Profiles
The nature and position of substituents on the aromatic rings of 3-[(3-Hydroxybenzylidene)amino]benzamide are primary determinants of its interaction capabilities. Functional groups dictate the potential for hydrogen bonding, electrostatic interactions, and hydrophobic contacts, which collectively govern the molecule's binding affinity and specificity for biological targets.
The hydroxyl (-OH) and amide (-CONH₂) groups are pivotal to the interaction profile of this compound. The phenolic hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). The introduction of hydroxyl groups into a molecular structure is known to increase hydrogen bonding interactions with surrounding amino acid residues in a protein's active site, which can reduce the intermolecular binding energy and enhance inhibitory activity. nih.gov The amide group is also a potent hydrogen bond donor (via the -NH₂ protons) and acceptor (via the carbonyl oxygen).
| Functional Group | Potential Interactions | Role in Molecular Recognition |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor, Electrostatic Interactions | Enhances binding affinity through specific hydrogen bonds with target residues. nih.gov |
| Amide (-CONH₂) | Hydrogen Bond Donor/Acceptor | Contributes to binding specificity and can influence molecular conformation through intramolecular hydrogen bonding. nih.govresearchgate.net |
| Imine (-CH=N-) | Hydrogen Bond Acceptor | The nitrogen atom can accept a hydrogen bond, potentially forming an intramolecular bond with the 3-hydroxyl group, which stabilizes the conformation. |
The electronic environment of the aromatic rings can be modulated by introducing substituents with varying electron-donating (EDG) or electron-withdrawing (EWG) properties. These modifications influence the molecule's electrostatic potential, pKa, and capacity for interactions like halogen bonding.
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. This can enhance the acidity of the phenolic proton and strengthen the molecule's ability to act as a hydrogen bond donor. In the context of halogen bonding—a noncovalent interaction involving an electrophilic region on a halogen atom (the σ-hole)—EWGs are crucial. The strength of the halogen bond is highly sensitive to the placement and power of EWGs, which can enhance the magnitude of the σ-hole and thus the interaction strength. nih.gov Conversely, electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the aromatic system. This can enhance the hydrogen bond accepting capability of the phenolic oxygen and modulate the reactivity of the ring. etamu.edu
Halogen substituents (F, Cl, Br, I) are particularly interesting as they are generally considered electron-withdrawing through induction but can have varying effects. They are key players in halogen bonding, an interaction increasingly utilized in drug design. nih.gov The strength of this interaction can be tuned by the choice of halogen and the electronic influence of other substituents on the ring. etamu.edunih.gov
| Substituent Type | Example Groups | Effect on Aromatic Ring | Impact on Molecular Interactions |
|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -CN, -Cl | Decreases electron density. | Strengthens hydrogen bond donating ability of -OH; enhances halogen bonding potential. nih.gov |
| Electron-Donating (EDG) | -OCH₃, -OH, -NH₂, -CH₃ | Increases electron density. | Enhances hydrogen bond accepting ability; can increase electron density on a halogen bond acceptor. etamu.edu |
| Halogens | -F, -Cl, -Br, -I | Inductively withdrawing. | Can act as halogen bond donors, with strength modulated by other substituents. nih.govnih.gov |
For instance, the synthesis of Schiff bases derived from 3-aminobenzanthrone with various heterocyclic aldehydes resulted in compounds with distinct photophysical properties, including significant Stokes shifts and solvent-sensitive fluorescence. nih.govresearchgate.net This demonstrates that the choice of the heterocyclic moiety profoundly impacts the electronic structure and, by extension, the interaction potential of the molecule. The introduction of such moieties can lead to novel binding modes or improved selectivity for a given biological target. Modifications involving the addition of various aromatic moieties to related structures have been shown to enhance antimicrobial activities. researchgate.net
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional shape (conformation) of this compound is critical for its ability to fit into a biological target's binding site. The molecule possesses several rotatable single bonds, allowing for a range of possible conformations. However, certain conformations are likely to be more stable and thus more populated.
A key conformational feature is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imine bridge (-O-H···N=C-). Such bonds are known to significantly stabilize the conformation of similar molecules, such as 1,3-amino alcohols, leading to a more planar and rigid structure. nih.gov This rigidity can be advantageous for binding, as it reduces the entropic penalty upon interaction with a receptor.
Substituents can also exert steric effects that influence conformation. For example, a bulky substituent placed ortho to the amide group could hinder its rotation and prevent it from being coplanar with the benzene (B151609) ring, which in turn affects its electronic interaction with the aromatic system and its external hydrogen bonding capacity. nih.gov
Correlation of Electronic Properties (e.g., Redox Potentials, FMOs) with Proposed Interaction Mechanisms
The biological activity of a molecule is fundamentally governed by its electronic properties. Computational methods like Density Functional Theory (DFT) are used to calculate electronic descriptors such as redox potentials and the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in studies of coumarin derivatives, the electronic effects of substituents were shown to directly influence stability, reactivity, and protein binding affinities. mdpi.com
Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and predicts sites for electrostatic interactions. In related flavonoid derivatives, MEP analysis identified positive potentials near hydroxyl hydrogens, indicating sites for interaction with negatively charged amino acid residues, and negative potentials near carbonyl oxygens, indicating sites for interaction with positive residues. nih.gov For this compound, the phenolic -OH and amide -NH₂ protons would be expected to be regions of positive potential, while the carbonyl oxygen, imine nitrogen, and phenolic oxygen would be regions of negative potential, guiding its interactions within a binding pocket.
Molecular Interaction and Biochemical Pathway Modulation Studies in Vitro/theoretical
Enzyme Inhibition Studies
The benzamide (B126) scaffold is a well-established pharmacophore known for its interaction with various enzymes, most notably Poly(ADP-ribose) polymerase (PARP).
Benzamide derivatives, as a class of compounds, are recognized as competitive inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. Their inhibitory action stems from their structural similarity to nicotinamide, the substrate of PARP. This allows them to bind to the NAD+ binding site of the enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains, a crucial step in DNA repair. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the catalytic domain of PARP.
The inhibition of PARP by benzamide derivatives has significant consequences for intracellular biochemical pathways, particularly those involved in cellular responses to DNA damage. PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, benzamide compounds prevent the efficient repair of these breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs during DNA replication leads to the formation of double-strand breaks (DSBs). The inability to repair these DSBs ultimately results in cell death, a concept known as synthetic lethality.
Furthermore, PARP inhibition can influence other cellular processes, including the regulation of transcription and apoptosis. The modulation of these pathways is a key area of investigation for the therapeutic application of PARP inhibitors in oncology.
Molecular Docking Investigations for Ligand-Target Interactions
Given the absence of specific studies on 3-[(3-Hydroxybenzylidene)amino]benzamide, this section will outline the general principles and potential findings of molecular docking investigations based on its structural features and the behavior of related compounds.
Computational methods are employed to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of the binding affinity. A lower binding energy suggests a more stable and favorable interaction. For this compound, these calculations would consider the energetic contributions of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the target protein.
Table 1: Hypothetical Interaction Profile of this compound with PARP-1 Active Site
| Interacting Residue | Interaction Type | Potential Functional Group of Ligand |
|---|---|---|
| Gly863 | Hydrogen Bond | Amide N-H |
| Ser904 | Hydrogen Bond | Amide C=O |
| Arg878 | Pi-Cation | Benzamide Ring |
| Tyr907 | Pi-Pi Stacking | Benzylidene Ring |
This table is a hypothetical representation based on the known interactions of other benzamide-based PARP inhibitors and is intended for illustrative purposes only. Specific interactions for this compound would require dedicated computational and experimental studies.
Interactions with Cellular Components
The potential interactions of this compound with other cellular components remain uninvestigated. Research in this area would be necessary to understand its broader cellular effects beyond enzyme inhibition.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nicotinamide |
| BRCA1 |
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Routes for Diverse Analogues
The generation of a library of analogues based on the 3-[(3-Hydroxybenzylidene)amino]benzamide scaffold is a primary focus for future synthetic efforts. The inherent reactivity of its precursors, 3-aminobenzamide (B1265367) and 3-hydroxybenzaldehyde (B18108), allows for extensive structural modifications.
Future synthetic strategies will likely concentrate on introducing a wide array of functional groups onto both the benzaldehyde (B42025) and benzamide (B126) rings. This can be achieved by utilizing substituted starting materials. For instance, derivatives of 3-aminobenzamide can be prepared through methods like the reaction of isatoic anhydride (B1165640) with various N-nucleophiles, which can be performed under conventional heating or more efficient microwave irradiation conditions. mdpi.com Similarly, a variety of substituted aldehydes can be condensed with the amine precursor to yield a diverse set of Schiff base analogues. acs.org
Modern synthetic methodologies are expected to play a crucial role. Techniques such as microwave-assisted organic synthesis (MAOS) and multicomponent reactions could offer rapid and efficient access to a broad spectrum of derivatives. mdpi.commdpi.com These methods often provide advantages in terms of reaction time, yield, and environmental impact. The development of heterogeneous catalysts for the synthesis of Schiff bases and their complexes is another promising area, potentially simplifying product purification and catalyst recycling. researchgate.net
Table 1: Potential Synthetic Modifications for Analogue Development
| Precursor Moiety | Potential Modification Site | Example Substituents | Desired Outcome |
|---|---|---|---|
| 3-Aminobenzamide | Benzene (B151609) Ring | Halogens, Alkyl, Alkoxy, Nitro | Modulate electronic properties, lipophilicity, and binding interactions |
| 3-Aminobenzamide | Amide Group | N-alkylation, N-arylation | Alter steric hindrance and hydrogen bonding capacity |
| 3-Hydroxybenzaldehyde | Benzene Ring | Electron-donating/withdrawing groups | Tune the acidity of the hydroxyl group and reactivity of the imine |
By systematically exploring these synthetic avenues, researchers can create a comprehensive library of this compound analogues, each with potentially unique chemical and physical properties tailored for specific applications.
Advanced Computational Modeling for Precise Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the behavior of molecules like this compound at an electronic level. epstem.net Future research will increasingly rely on these in silico methods to guide experimental work, saving time and resources.
Advanced computational modeling can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the compound and its analogues, providing insights into bond lengths and angles. ajol.infonih.gov
Predict Reactivity: Calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. ajol.info
Simulate Spectroscopic Properties: Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can aid in the characterization of newly synthesized compounds by comparing theoretical data with experimental results. epstem.netajol.info
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for the formation of the Schiff base or its interactions with other molecules, providing a detailed understanding of the underlying mechanisms.
Molecular Docking Studies: Predict the binding affinity and interaction modes of the compound and its analogues with biological targets, such as enzymes or protein receptors. This is crucial for designing molecules with specific biological activities. nih.goveurjchem.com
Table 2: Application of Computational Methods in Schiff Base Research
| Computational Method | Predicted Parameters | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, Mulliken charges, dipole moment | Predicts molecular structure, stability, reactivity, and polarity. ajol.infochemistryjournal.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Correlates electronic transitions with experimental spectroscopic data. ajol.info |
| Molecular Docking | Binding energy, interaction poses with target proteins | Identifies potential biological targets and guides the design of bioactive compounds. nih.goveurjchem.com |
The synergy between computational prediction and experimental validation will accelerate the discovery and optimization of this compound derivatives for various applications.
Exploration of the Compound as a Chemical Probe for Biological Systems
Schiff bases are gaining significant interest as chemical probes, particularly as fluorescent sensors, due to their ease of synthesis, stability, and responsive optical properties. rsc.orgrsc.org The structure of this compound, containing nitrogen and oxygen donor atoms, makes it an excellent candidate for development into a selective chemosensor.
Future research in this area will likely focus on:
Fluorescent Ion Sensing: By modifying the core structure, it is possible to design analogues that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions. rsc.orgrsc.org This has applications in environmental monitoring and understanding the role of metal ions in biological systems. nih.gov For instance, irregularities in metal ion concentrations, such as Zn(II), are linked to various diseases, making selective probes highly valuable. rsc.org
Live Cell Imaging: Low cytotoxicity and the ability to luminesce make Schiff base derivatives promising for tracking biological processes within living cells. rsc.orgnih.gov The development of probes that can selectively stain specific organelles or respond to changes in the cellular environment is a key research goal.
Targeted Biological Probes: The parent amine, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. wikipedia.orgselleckchem.com However, it is considered a non-selective compound and thus unsuitable as a chemical probe for specific PARP isoforms. chemicalprobes.org This presents an opportunity to develop derivatives of this compound that are more potent and selective, potentially serving as precise chemical tools to investigate the function of individual PARP family members.
The design of these probes often involves coupling the Schiff base scaffold with known fluorophores to enhance their photophysical properties. rsc.orgrsc.org The ability to create a "switchable" system, where fluorescence can be modulated by the addition of different ions, opens up possibilities for creating molecular logic gates. nih.gov
Further Investigation of its Role as Ligand in Catalytic Systems
Schiff bases are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. chemijournal.comnih.gov These metal complexes often exhibit remarkable catalytic activity in various organic transformations. researchgate.netmdpi.comrasayanjournal.co.in The N,O-donor set of this compound makes it a prime candidate for use as a ligand in catalysis.
Future investigations will likely explore the catalytic potential of its metal complexes in reactions such as:
Oxidation and Reduction Reactions: Schiff base-metal complexes, particularly with metals like manganese, have been used as catalysts for oxidation reactions. chemijournal.com
Polymerization: Certain Schiff base complexes of ruthenium and palladium are effective catalysts in the synthesis of polymers. chemijournal.com
Coupling Reactions: Asymmetric catalysis using metal complexes of Schiff base ligands is a well-established field, with applications in important carbon-carbon bond-forming reactions like the Suzuki and Sonogashira couplings. researchgate.netmdpi.com
Green Chemistry: The development of recyclable, heterogeneous catalysts based on Schiff base complexes is a key area of interest. researchgate.netrasayanjournal.co.in Supporting these complexes on materials like silica (B1680970) or polymers can enhance their stability and ease of separation from reaction mixtures, aligning with the principles of sustainable chemistry. rasayanjournal.co.in
Table 3: Potential Catalytic Applications of this compound Metal Complexes
| Metal Ion | Potential Catalytic Reaction | Reference Context |
|---|---|---|
| Copper (Cu), Nickel (Ni), Cobalt (Co) | Oxidation, Reduction, Antimicrobial synergy | General activity of Schiff base complexes. nih.govmdpi.com |
| Palladium (Pd), Ruthenium (Ru) | Polymerization, Coupling Reactions (e.g., Suzuki, Sonogashira) | Known applications of similar Schiff base complexes. researchgate.netchemijournal.commdpi.com |
| Manganese (Mn) | Oxidation of olefins and alcohols | Established catalytic activity for Mn-Schiff base complexes. chemijournal.com |
The versatility of the Schiff base ligand allows for fine-tuning of the steric and electronic properties of the resulting metal complex, enabling the optimization of catalytic activity and selectivity for specific chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
